molecular formula C14H12N2O3 B2548952 2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one CAS No. 1210315-30-2

2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one

Cat. No.: B2548952
CAS No.: 1210315-30-2
M. Wt: 256.261
InChI Key: UXJCJIUCHYTZMW-UHFFFAOYSA-N
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Description

2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one is a complex organic compound featuring a pyridazinone core substituted with an allyl group and a benzo[d][1,3]dioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal. The piperonal is then subjected to a series of reactions, including allylation and cyclization, to form the desired pyridazinone structure .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce hydrogenated compounds.

Scientific Research Applications

2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-allyl-6-(benzo[d][1,3]dioxol-4-yl)pyridazin-3(2H)-one
  • 2-allyl-6-(benzo[d][1,3]dioxol-6-yl)pyridazin-3(2H)-one

Uniqueness

What sets 2-allyl-6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3(2H)-one apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure may result in distinct interactions with molecular targets, leading to different pharmacological or material properties.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-prop-2-enylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3/c1-2-7-16-14(17)6-4-11(15-16)10-3-5-12-13(8-10)19-9-18-12/h2-6,8H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJCJIUCHYTZMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C=CC(=N1)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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